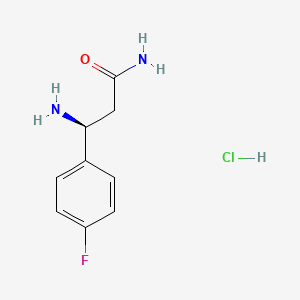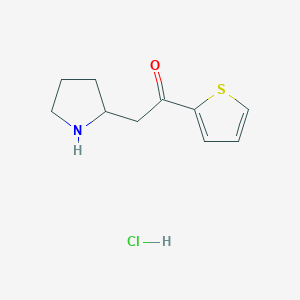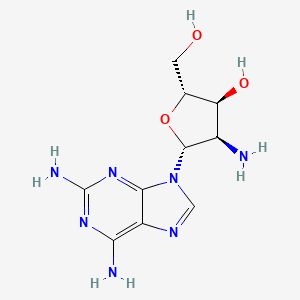![molecular formula C12H16N2O B1376154 3-アミノ-1-[(4-メチルフェニル)メチル]ピロリジン-2-オン CAS No. 1202162-27-3](/img/structure/B1376154.png)
3-アミノ-1-[(4-メチルフェニル)メチル]ピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one” is not detailed in the available literature.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one” are not detailed in the available literature .科学的研究の応用
医薬品化学: 医薬品候補のためのビルディングブロック
3-アミノ-1-[(4-メチルフェニル)メチル]ピロリジン-2-オン: は、医薬品化学において重要なビルディングブロックとして機能します。これは、多くの医薬品候補の合成における重要な原料および中間体です。 この化合物の汎用性により、さまざまな分子構造に組み込むことができ、これは新しい治療薬の開発に不可欠です .
マイクロフローシステムにおける速度論研究
この化合物は、反応速度論を研究するためにマイクロフローシステムで使用されてきました。反応速度定数、活性化エネルギー、および頻度因子を理解することで、研究者は合成プロセスを最適化できます。 これは、選択的アシル化を含む反応、特に高選択性と変換率を実現することを目的とした反応に特に役立ちます .
連続合成プロセス
プロセス化学の分野では、3-アミノ-1-[(4-メチルフェニル)メチル]ピロリジン-2-オンは、連続フロー技術を使用して合成されます。 この方法は、安全性の向上、スケーラビリティ、反応パラメータの制御などの利点を提供し、より短い反応時間でより高い収率と純度を実現します .
反応条件の最適化
この化合物の合成は、マイクロフローシステム研究から得られた速度論モデルを適用することで微調整できます。 これらのモデルは、最適な反応条件を予測および達成するのに役立ち、製造プロセスの効率と実用性を高めます .
選択的アシル化反応
選択的アシル化は、3-アミノ-1-[(4-メチルフェニル)メチル]ピロリジン-2-オンが役割を果たす重要な用途です。 この化合物の合成には、1つのアミン基をもう1つのアミン基よりも選択的にアシル化する課題が含まれ、副生成物を回避し、目的の生成物を得ることが不可欠です .
合成経路のための原料
この化合物は、関連する化合物を製造するための2つのよく知られた合成経路における主要な原料として使用されます。 その使用は、ステップ数と試薬の消費量を減らすことで合成を簡素化し、プロセスをより費用効果が高く、アクセスしやすくします .
腐食抑制研究
3-アミノ-1-[(4-メチルフェニル)メチル]ピロリジン-2-オンの誘導体は、腐食抑制剤としての可能性について研究されています。 これらの研究は、特に厳しい化学的環境において、金属を腐食から保護できる新しい材料を特定するために重要です .
作用機序
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to interact with various targets, leading to diverse biological activities .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine scaffold have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine scaffold have been reported to exhibit diverse biological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can bind to proteins such as albumin, affecting its distribution and availability in biological systems .
Cellular Effects
The effects of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lactate .
Molecular Mechanism
At the molecular level, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one exerts its effects through several mechanisms. One primary mechanism involves binding to specific receptors or enzymes, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can result in either the activation or repression of target genes, depending on the context and the specific molecular partners involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can lead to cumulative effects on cellular function. For instance, prolonged treatment with this compound has been associated with changes in cell viability and proliferation rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activities of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one .
Dosage Effects in Animal Models
The effects of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can induce toxicity, leading to symptoms such as liver damage and oxidative stress . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion . The involvement of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one in these metabolic pathways can affect the overall metabolic flux and the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one in biological systems .
Subcellular Localization
The subcellular localization of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is influenced by various factors, including targeting signals and post-translational modifications. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . The localization to these compartments can affect the activity and function of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one, as it can interact with different sets of biomolecules in each compartment . For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular energy metabolism .
特性
IUPAC Name |
3-amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSFRZDUTOFNMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)
![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)




![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)

![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)


![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)